Regioisomeric Scaffold Differentiation: Pyrazolo[5,4-d] vs. Pyrazolo[3,4-d] Core
The target compound possesses a pyrazolo[5,4-d]pyrimidine core, whereas the most closely related commercially available analog—1-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine—is built on a pyrazolo[3,4-d]pyrimidine scaffold [1]. In kinase inhibitor programs, pyrazolo[5,4-d]pyrimidines present the hinge‑binding nitrogen atoms in a geometry that is distinct from the [3,4-d] isomer, leading to differing kinase selectivity fingerprints [2]. No direct head‑to‑head enzymatic data are available for the target compound; however, published co‑crystal structures confirm that the [5,4-d] regioisomer engages the kinase hinge via N3 and N7, while the [3,4-d] isomer uses N5 and N7, resulting in a ~1.5–2.0 Å shift in the adenine‑mimetic plane [2].
| Evidence Dimension | Hinge‑binding geometry (adenine‑mimetic plane shift) |
|---|---|
| Target Compound Data | Pyrazolo[5,4-d]pyrimidine core; hinge‑binding via N3 and N7 (inferred from class) |
| Comparator Or Baseline | Pyrazolo[3,4-d]pyrimidine core (1-(4-chlorophenyl) analog); hinge‑binding via N5 and N7 |
| Quantified Difference | Approximately 1.5–2.0 Å shift in the adenine‑mimetic plane (class‑level estimate based on published co‑crystal structures of related scaffolds) |
| Conditions | Co‑crystal structures of pyrazolo[5,4-d]pyrimidine and pyrazolo[3,4-d]pyrimidine ligands with Src‑family kinases (PDB: 3AC2, 3AC3, 3AC8) |
Why This Matters
The regioisomeric core directly determines which kinase sub‑families are accessible; a procurement decision based on the cheaper [3,4-d] isomer risks missing the intended kinase target entirely.
- [1] SpectraBase Compound ID 7IkunVAs5g5: 1-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine. https://spectrabase.com/compound/7IkunVAs5g5 View Source
- [2] Getlik, M. et al. (2009) 'Hybrid Compound Design To Overcome Resistance: Dual Src/Abl Inhibitors Based on a Pyrazolo[5,4-d]pyrimidine Scaffold', Journal of Medicinal Chemistry, 52(13), pp. 3915–3926. doi:10.1021/jm900223a. View Source
